

BI-135585 cross-reactivity with other hydroxysteroid dehydrogenases

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Compound of Interest

Compound Name: BI-135585

Cat. No.: B606072

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BI-135585 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of **BI-135585**, a potent and selective 11 β -hydroxysteroid dehydrogenase 1 (11 β -HSD1) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is **BI-135585** and what is its primary target?

A1: **BI-135585** is a potent, selective, and orally active small molecule inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1).^[1] Its primary mechanism of action is to block the conversion of inactive cortisone to active cortisol within cells, thereby reducing local glucocorticoid levels.

Q2: What is the reported potency of **BI-135585**?

A2: **BI-135585** has been shown to be a highly potent inhibitor of 11 β -HSD1 with reported IC₅₀ values of 13 nM and 4.3 nM in different assays.^{[1][2][3]}

Q3: How selective is **BI-135585** for 11 β -HSD1 over other hydroxysteroid dehydrogenases?

A3: **BI-135585** is reported to have a high degree of selectivity for 11 β -HSD1, exhibiting over 1000-fold greater potency for 11 β -HSD1 compared to other hydroxysteroid dehydrogenases.^[1] While a detailed public dataset of IC50 values against a full panel of HSD isoforms is not readily available, the high selectivity is a key feature of this compound.

Q4: In what types of experimental systems has the activity of **BI-135585** been characterized?

A4: The inhibitory activity of **BI-135585** has been demonstrated in various systems, including in vitro enzymatic assays with recombinant human 11 β -HSD1, ex vivo assays using fresh human and cynomolgus monkey adipose tissue, and in vivo studies in animals and humans where inhibition of 11 β -HSD1 is assessed through biomarkers such as the urinary ratio of cortisol to cortisone metabolites.^{[2][4]}

Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
Inconsistent IC ₅₀ values in in vitro assays.	1. Variability in recombinant enzyme activity.2. Purity and stability of BI-135585.3. Assay conditions (e.g., incubation time, substrate concentration).	1. Use a standardized lot of recombinant 11 β -HSD1 and include a reference inhibitor in each experiment.2. Verify the purity of BI-135585 by HPLC. Prepare fresh stock solutions and store them appropriately.3. Optimize and standardize assay conditions. Ensure substrate concentration is at or below the K _m for the enzyme.
Low or no inhibition observed in cell-based assays.	1. Low cell permeability of the compound.2. High protein binding in cell culture medium.3. Inadequate incubation time.	1. While BI-135585 is orally active, consider using permeability-enhancing reagents if needed, though this is not typically reported as an issue.2. Reduce the serum concentration in the culture medium during the experiment, if compatible with cell health.3. Perform a time-course experiment to determine the optimal incubation time for maximal inhibition.
Variability in ex vivo adipose tissue inhibition.	1. Differences in tissue handling and viability.2. Inter-individual variability in 11 β -HSD1 expression.3. Incomplete tissue penetration of the inhibitor.	1. Standardize the protocol for adipose tissue collection, transport, and processing to maintain tissue viability.2. Normalize the inhibition data to the total protein concentration or a housekeeping gene expression level.3. Ensure adipose tissue explants are of a consistent and small size to

allow for adequate diffusion of the inhibitor.

Unexpected in vivo results or lack of efficacy.

1. Suboptimal dosing or route of administration.2. Pharmacokinetic issues in the animal model.3. Tachyphylaxis (diminishing response to successive doses).

1. Perform a dose-response study to determine the optimal dose for the desired level of target engagement.2. Conduct pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) profile of BI-135585 in your specific animal model.3. Be aware that tachyphylaxis in adipose tissue has been observed with some 11 β -HSD1 inhibitors after continuous dosing.[5] Consider this when designing long-term studies.

Quantitative Data

Table 1: Potency of **BI-135585** against 11 β -HSD1

Assay System	Target	IC50 (nM)	Reference
Enzymatic Assay	Human 11 β -HSD1	13	[1]
Human Adipocytes	Human 11 β -HSD1	4.3	[2][3]

Note: While **BI-135585** is reported to be >1000-fold selective for 11 β -HSD1, a comprehensive public data table with specific IC50 values for other hydroxysteroid dehydrogenase isoforms is not available.

Experimental Protocols

In Vitro 11 β -HSD1 Inhibition Assay (HTRF-based)

This protocol is a representative example for determining the in vitro potency of **BI-135585** using a homogeneous time-resolved fluorescence (HTRF) assay.

1. Materials:

- Recombinant human 11 β -HSD1
- Cortisone (substrate)
- NADPH (cofactor)
- Cortisol-d2 (HTRF tracer)
- Anti-Cortisol-Cryptate (HTRF antibody)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 4 mM EDTA, 2 mM MgCl₂, and 0.1% BSA)
- **BI-135585** stock solution in DMSO
- 384-well low-volume microplates

2. Procedure:

- Prepare serial dilutions of **BI-135585** in DMSO and then dilute into the assay buffer.
- Add 2 μ L of the diluted **BI-135585** or DMSO (vehicle control) to the wells of the 384-well plate.
- Add 4 μ L of a solution containing recombinant human 11 β -HSD1 and NADPH in assay buffer.
- Initiate the enzymatic reaction by adding 4 μ L of a solution containing cortisone in assay buffer.
- Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction by adding 5 μ L of Cortisol-d2.
- Add 5 μ L of Anti-Cortisol-Cryptate.

- Incubate the plate at room temperature for 2 hours to allow for the development of the HTRF signal.
- Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
- Calculate the ratio of the 665 nm to 620 nm signals and determine the percent inhibition.
- Plot the percent inhibition against the logarithm of the **BI-135585** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Ex Vivo Adipose Tissue 11 β -HSD1 Inhibition Assay

This protocol describes a representative method for assessing the inhibitory activity of **BI-135585** in fresh adipose tissue explants.

1. Materials:

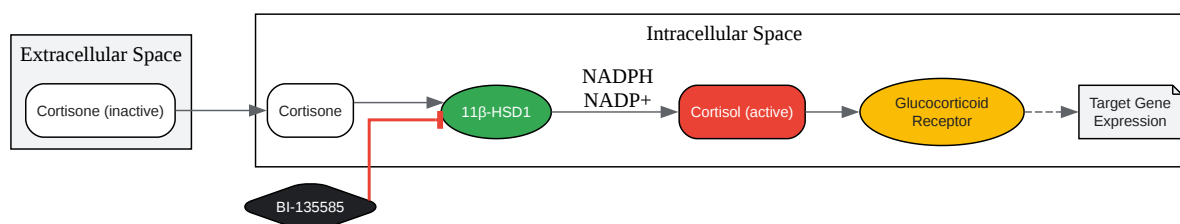
- Freshly collected adipose tissue
- Dulbecco's Modified Eagle Medium (DMEM)
- [3H]-Cortisone (radiolabeled substrate)
- Scintillation cocktail
- **BI-135585**
- 24-well plates
- Incubator (37°C, 5% CO₂)
- Scintillation counter

2. Procedure:

- Immediately place freshly collected adipose tissue in ice-cold DMEM.
- Mince the tissue into small fragments (e.g., 10-20 mg).

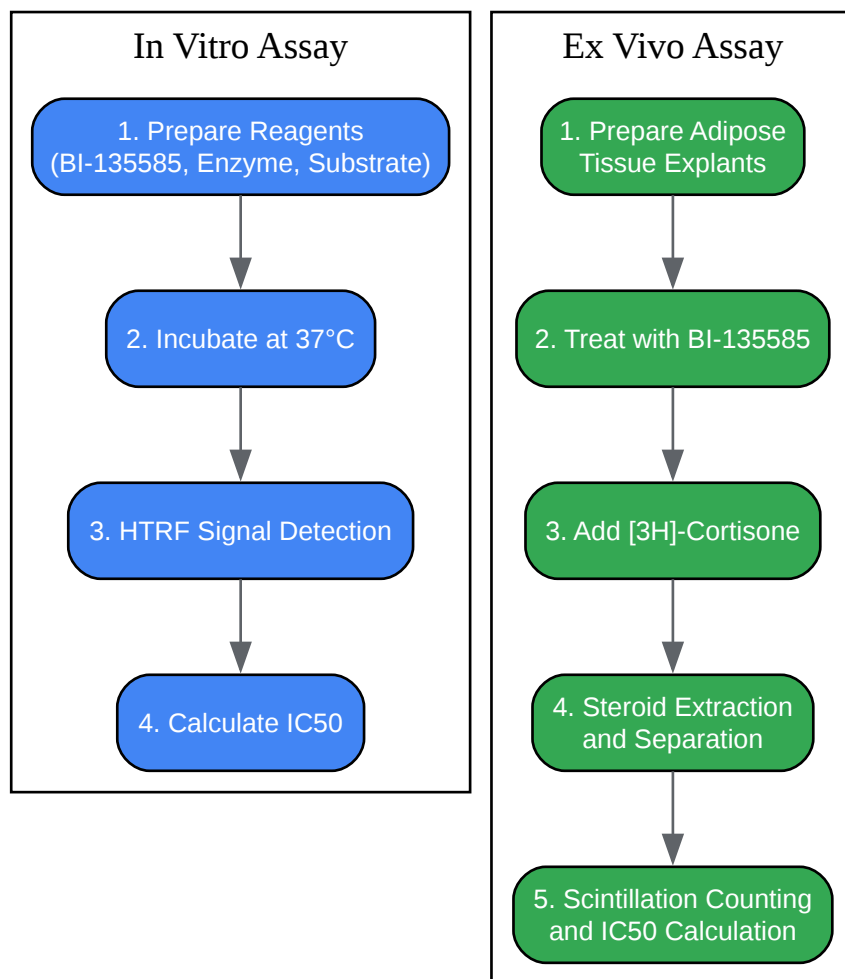
- Place one tissue fragment into each well of a 24-well plate containing pre-warmed DMEM.
- Add **BI-135585** at various concentrations to the wells. Include a vehicle control (DMSO).
- Pre-incubate the tissue with the inhibitor for 30 minutes at 37°C in a 5% CO₂ incubator.
- Add [3H]-Cortisone to each well to a final concentration of approximately 100 nM.
- Incubate for 2-4 hours at 37°C.
- Stop the reaction by placing the plate on ice and removing the medium.
- Extract the steroids from the medium using an organic solvent (e.g., ethyl acetate).
- Separate [3H]-Cortisone and the product, [3H]-Cortisol, using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Quantify the amount of [3H]-Cortisone and [3H]-Cortisol by scintillation counting.
- Calculate the percent conversion of [3H]-Cortisone to [3H]-Cortisol and determine the percent inhibition for each concentration of **BI-135585**.
- Calculate the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.

Visualizations



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Caption: Mechanism of **BI-135585** action in inhibiting cortisol production.



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Caption: Workflow for in vitro and ex vivo **BI-135585** activity assays.

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